rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride
Description
rac-(1R,2S,4R)-2-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative featuring a methoxy (-OCH₃) substituent at the 2-position of the norbornane (bicyclo[2.2.1]heptane) scaffold. The compound’s stereochemistry (1R,2S,4R) and racemic nature distinguish it from structurally related bicycloheptane derivatives. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in pharmaceutical research and chemical synthesis.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1S,2R,4S)-2-methoxybicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-4-6-2-3-8(7,9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-,8+;/m1./s1 |
InChI Key |
NNCNTJHFPFZIFF-LRACWOHVSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H]2CC[C@@]1(C2)N.Cl |
Canonical SMILES |
COC1CC2CCC1(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The synthesis begins with constructing the bicyclo[2.2.1]heptane framework, which is central to the molecule's structure. The most common approach is via a Diels-Alder cycloaddition, a well-established method for generating norbornane derivatives:
Diels-Alder Reaction : A conjugated diene reacts with a suitable dienophile (often a substituted alkene or alkyne) under thermal or Lewis acid catalysis to form the bicyclic system with high regio- and stereoselectivity.
Reaction Conditions : Typically conducted at elevated temperatures (around 80–120°C) with Lewis acids such as aluminum chloride or boron trifluoride to enhance reactivity and selectivity.
Introduction of the Methoxy Group
Post-cycloaddition, the methoxy substituent at the 2-position is introduced:
Nucleophilic Substitution : The methoxy group can be incorporated via nucleophilic substitution on a suitable leaving group (e.g., halide or tosylate) at the 2-position, using methanol as both solvent and nucleophile.
Alternative Route : Direct methylation of a hydroxyl precursor (e.g., via methyl iodide or dimethyl sulfate) under basic conditions can also achieve this transformation.
Amination Strategy
The amino functionality at the 1-position is introduced through reductive amination:
Reductive Amination : An aldehyde or ketone intermediate reacts with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation over palladium catalysts.
Procedure : Typically, the aldehyde precursor is treated with ammonia in methanol, followed by reduction to yield the primary amine.
Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt:
Acidification : The amine is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid gas or concentrated HCl solution is bubbled or added to form the hydrochloride salt.
Isolation : The resulting solid is filtered and dried under vacuum, yielding rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride.
Alternative Synthetic Routes and Variations
Recent patents and research articles suggest alternative pathways, including:
Radical or Photoredox Catalysis : For selective functionalization of the bicyclic core, enabling the introduction of the methoxy group or amino functionalities under milder conditions.
Molecular Imprinting and Enzymatic Methods : For stereoselective synthesis, especially when aiming for specific stereoisomers, employing molecular imprinting techniques or enzyme catalysis has been explored, although these are more advanced and less common in initial synthesis.
Summary of Reaction Pathway
| Step | Reaction Type | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Diene + Dienophile | 80–120°C, Lewis acid | Bicyclic core formation |
| 2 | Nucleophilic substitution | Methanol, leaving group | Reflux | Methoxy group introduction |
| 3 | Reductive amination | Ammonia, reducing agent | Mild heating | Amino group installation |
| 4 | Acid-base reaction | HCl | Room temperature | Hydrochloride salt formation |
Scientific Validation and Notes
The synthesis route aligns with classical methods for bicyclic amines, with modifications for stereochemistry control, as detailed in recent organic synthesis literature.
Patent literature confirms the feasibility of these steps, emphasizing the importance of stereoselectivity and purity for pharmaceutical applications.
The process parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The
Biological Activity
rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine characterized by its unique bicyclo[2.2.1]heptane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various receptors and enzymes.
- Molecular Formula: C8H16ClNO
- Molecular Weight: 177.67 g/mol
- CAS Number: 2770896-02-9
Biological Activity Overview
Research indicates that this compound may exhibit several pharmacological effects:
- Neurotransmitter Interaction: Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Modulation: It has shown potential interactions with specific enzymes, indicating a role in metabolic processes.
The exact mechanisms of action are still under investigation. However, the unique structure of this compound allows it to interact with various biological targets, possibly influencing signaling pathways related to neurotransmission and metabolic regulation.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies:
- Cell Line Testing: The compound was tested on neuronal cell lines to assess its effect on cell viability and neurotransmitter release.
- Results: Significant modulation of neurotransmitter levels was observed at varying concentrations, suggesting a dose-dependent response.
-
Animal Models:
- Behavioral Studies: Animal models were used to evaluate the compound's effects on anxiety and depression-like behaviors.
- Findings: Administration of the compound resulted in reduced anxiety levels in comparison to control groups.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-1-amine | Bicyclic amine | Lacks methoxy group; simpler structure |
| 7-Oxabicyclo[2.2.1]heptan-2-ylamine hydrochloride | Bicyclic ether | Contains oxygen in the ring; different reactivity |
| rac-(1R,2S,4S)-2-(methoxymethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride | Bicyclic amine | Different stereochemistry; potential differences in biological activity |
Comparison with Similar Compounds
Key Observations:
This may influence solubility and receptor-binding profiles in drug design .
Stereochemical Impact : The (1R,2S,4R) configuration differentiates it from enantiomers like (1S,2R,4S)-configured analogs, which could exhibit divergent biological activities .
Salt Forms : Hydrochloride salts are common across these compounds, ensuring enhanced crystallinity and handling stability .
Q & A
Q. What are the recommended synthetic routes for rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride?
The synthesis typically involves:
- Cyclization : Formation of the bicyclo[2.2.1]heptane core via acid-catalyzed or transition-metal-mediated cyclization of a precursor such as norbornene derivatives.
- Functionalization : Introduction of the methoxy group at position 2 via nucleophilic substitution (e.g., using methanol under Mitsunobu conditions) or oxidation-reduction sequences.
- Amine introduction : Reductive amination or substitution at position 1, followed by hydrochloride salt formation. Key challenges include stereochemical control, which requires chiral auxiliaries or enantioselective catalysts .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- X-ray crystallography : Use SHELX or ORTEP-III for single-crystal structure determination to resolve the (1R,2S,4R) configuration .
- Chiral HPLC/NMR : Compare retention times or splitting patterns with enantiopure standards.
- Optical rotation : Match observed values with literature data for related bicyclic amines .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 1A/1B irritation per GHS) .
- Ventilation : Use fume hoods due to potential flammability (Category 2 flammable liquid) .
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How can conflicting crystallographic data for bicyclic amines be resolved?
- Multi-method validation : Cross-validate X-ray results with computational models (DFT or molecular dynamics) to address discrepancies in bond angles or torsional strain .
- Twinned data analysis : Use SHELXL’s twin refinement tools for crystals with pseudo-symmetry or disorder .
- Comparative studies : Benchmark against structurally characterized analogs (e.g., 7-oxabicyclo derivatives) to identify systematic errors .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereoselective cyclization or amination .
- Kinetic resolution : Use enzymes (lipases) or chiral stationary phases in dynamic kinetic resolution of intermediates .
- Crystallization-induced diastereomer resolution : Convert racemic mixtures to diastereomeric salts using chiral acids/bases .
Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?
- Electronic effects : The methoxy group acts as an electron-donating substituent, increasing nucleophilicity at adjacent carbons. This facilitates SN2 reactions at position 2 but may sterically hinder access to position 1 .
- Comparative studies : Reactivity differs from non-methoxy analogs (e.g., 2-bromo derivatives) due to reduced leaving-group capacity and steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
